

# Application Note: Determination of Fenvalerate Residues by Gas Chromatography

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## Compound of Interest

Compound Name: Fenvalerate

Cat. No.: B588145

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## Introduction

**Fenvalerate** is a synthetic pyrethroid insecticide widely used in agriculture to control a broad spectrum of pests on crops such as cotton, fruits, and vegetables.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **fenvalerate** in food products to ensure consumer safety.[3] Accurate and sensitive analytical methods are crucial for monitoring **fenvalerate** residues in various matrices. Gas chromatography (GC) is a robust and widely adopted technique for the determination of pyrethroid residues.[1][4] This application note provides a detailed protocol for the detection and quantification of **fenvalerate** using GC coupled with an Electron Capture Detector (ECD), a common and highly sensitive detector for halogenated compounds like **fenvalerate**.

## Principle

This method involves the extraction of **fenvalerate** from a sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography. The GC separates **fenvalerate** from other components in the sample, and the ECD provides sensitive and selective detection. Quantification is achieved by comparing the peak area of **fenvalerate** in the sample to that of a known standard. **Fenvalerate** consists of four isomers which may appear as two peaks in the chromatogram; quantification is often performed by summing the area of these peaks.[4][5][6]

## Data Presentation

The following table summarizes the quantitative data from various validated GC methods for **fenvalerate** detection.

Parameter	Value	Matrix	GC System	Reference
Linearity Range	20 - 2000 ng/mL	Sediment	GC-ECD	[5]
10 - 100 ng	-	GC/MS/MS	[6]	
0.075 - 0.009 mg/mL	Tomato	GC-ECD	[7]	
Limit of Detection (LOD)	1 - 5 ng/g	Fruits & Vegetables	GC-ECD	[2]
0.003 mg/mL	Tomato	GC-ECD	[7]	
0.5 µg/kg	Chrysanthemum Tea	GC-ECD	[3]	
Limit of Quantification (LOQ)	0.4 - 4 µg/kg	Sediment	GC-ECD	[5]
2.5 - 10 ng/g	Fruits & Vegetables	GC-ECD	[2]	
0.047 mg/mL	Tomato	GC-ECD	[7]	
0.02 - 0.05 mg/kg	-	GC-ECD	[4]	
Recovery	83.2% - 92.1%	Sediment	GC-ECD	[5]
96.8% - 109.3% (at 5 ng/g)	Fruits & Vegetables	GC-ECD	[2]	
86.5% - 96.9% (at 10 ng/g)	Fruits & Vegetables	GC-ECD	[2]	
83.8% - 98.4% (at 50 ng/g)	Fruits & Vegetables	GC-ECD	[2]	
99.5 ± 1.8%	Tomato	GC-ECD	[7]	
70% - 110%	-	GC-ECD	[4]	

Relative Standard Deviation (RSD)	3.2% - 8.5%	Sediment	GC-ECD	[5]
1.8% - 7.4% (Intra-batch)	Fruits & Vegetables	GC-ECD	[2]	
8.9% - 15.7% (Inter-batch)	Fruits & Vegetables	GC-ECD	[2]	

## Experimental Protocols

### Sample Preparation

The choice of extraction and cleanup procedure depends on the sample matrix. Below are general protocols for different sample types.

#### a) For Fruits and Vegetables:

- Homogenization: Weigh a representative portion (e.g., 20 g) of the sample and homogenize it.
- Extraction: Add 30 mL of dichloromethane to the homogenized sample and mix thoroughly. [8] For moist samples, the addition of a drying agent like anhydrous sodium sulfate is recommended.
- Filtration: Filter the extract through a Whatman No. 1 filter paper containing anhydrous sodium sulfate to remove any remaining water.[2]
- Cleanup (Solid Phase Extraction - SPE):
  - Condition a graphitized carbon or Florisil SPE cartridge.[2][9]
  - Load the filtered extract onto the cartridge.
  - Elute the analytes with an appropriate solvent, such as dichloromethane or 6% ethyl ether in hexane.[2][9]
- Concentration: Evaporate the eluate to dryness using a rotary evaporator at 37°C.[2]

- Reconstitution: Re-dissolve the residue in 1 mL of a suitable solvent like ethyl acetate or hexane for GC analysis.[2]

b) For Sediment:

- Homogenization and Extraction: Homogenize the sample and extract with a mixture of n-hexane and dichloromethane (1:1 v/v).[5]
- Desulfurization: If sulfur interference is expected, add copper powder to the extract and shake.[5]
- Cleanup (SPE): Utilize a silica SPE cartridge for cleanup.[5]
- Solvent Exchange: The final extract should be in a solvent compatible with GC-ECD analysis, such as hexane.

## GC-ECD Analysis

The following are typical instrumental parameters for the analysis of **fenvalerate**.

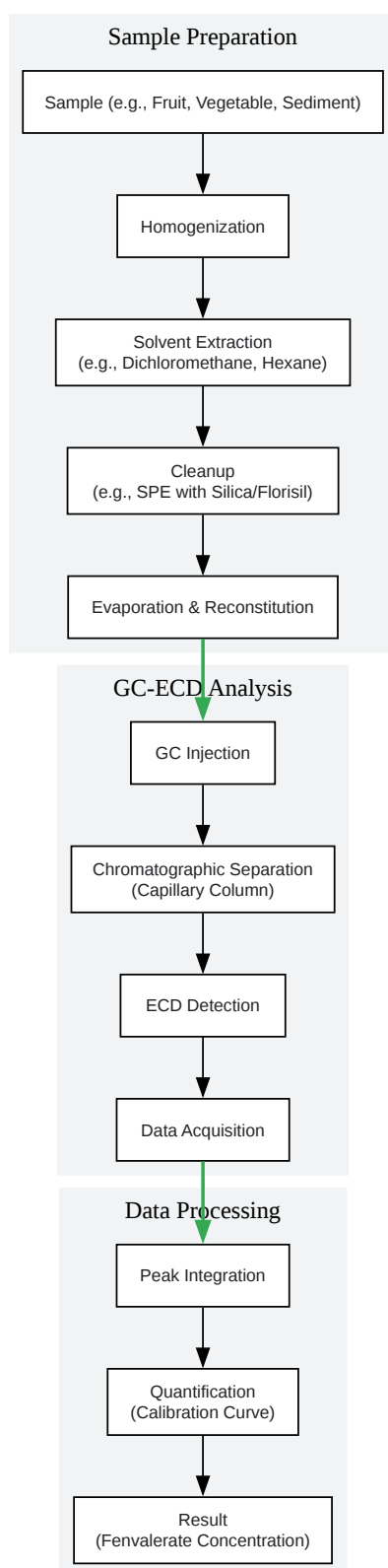
- Gas Chromatograph: Agilent 7890A GC or equivalent.[5]
- Detector: Electron Capture Detector (ECD).
- Column: A capillary column suitable for pesticide analysis, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[2]
- Injector Temperature: 240°C - 250°C.[2][5]
- Detector Temperature: 300°C.[2]
- Injection Volume: 1 µL in splitless mode.[2]
- Oven Temperature Program:
  - Initial temperature: 100°C - 150°C, hold for 1 min.[2][5]

- Ramp 1: Increase to 250°C at a rate of 15°C/min.[2]
- Ramp 2: Increase to 280°C at a rate of 5°C/min and hold for 3 min.[2] (Note: The temperature program should be optimized for the specific column and instrument used to ensure adequate separation of **fenvalerate** isomers from matrix interferences.)

## Calibration

Prepare a series of standard solutions of **fenvalerate** in the solvent used for sample reconstitution. The concentration range should bracket the expected concentration of **fenvalerate** in the samples.[5] A calibration curve is constructed by plotting the peak area against the concentration of the standards. The linearity of the calibration curve should be verified ( $R^2 > 0.99$ ).[6]

## Mandatory Visualization



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Caption: Workflow for **Fenvalerate** Detection by GC-ECD.

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